5-氯-3-乙基-苯并呋喃-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

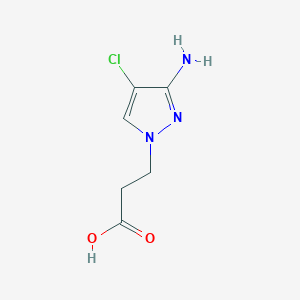

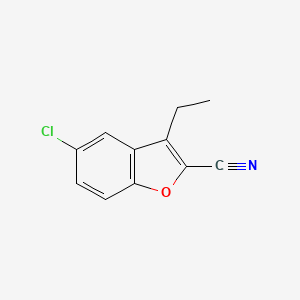

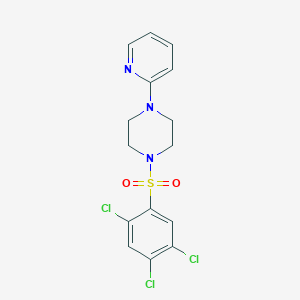

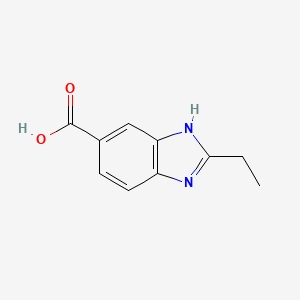

5-Chloro-3-ethyl-benzofuran-2-carbonitrile is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a chloro substituent at the 5-position and an ethyl group at the 3-position distinguishes this compound within the benzofuran class. While the specific compound 5-Chloro-3-ethyl-benzofuran-2-carbonitrile is not directly mentioned in the provided papers, the papers do discuss related benzofuran derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzofuran compounds involves multi-step chemical reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization to obtain 5-chloro-2-(4-methoxyphenyl)benzofuran. Subsequent acylation and treatment with diethylamine yield the final product . This synthesis route indicates that the core benzofuran structure can be functionalized with various substituents, suggesting possible synthetic pathways for 5-Chloro-3-ethyl-benzofuran-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the fused ring system and the spatial orientation of substituents. For example, in the crystal structure of a methylsulfinyl benzofuran derivative, the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane . This information implies that the molecular structure of 5-Chloro-3-ethyl-benzofuran-2-carbonitrile would also exhibit a planar benzofuran core with substituents that may influence the overall molecular conformation.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation and acylation, as demonstrated in the synthesis of related compounds . The reactivity of the benzofuran ring system and its substituents can lead to the formation of diverse products with potential biological activities. The chemical reactions involving 5-Chloro-3-ethyl-benzofuran-2-carbonitrile would likely depend on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the crystal structure of a methylsulfinyl benzofuran derivative is stabilized by aromatic π–π interactions and C—H...O hydrogen bonds . These interactions can affect the compound's melting point, solubility, and stability. Although the exact properties of 5-Chloro-3-ethyl-benzofuran-2-carbonitrile are not provided, it can be inferred that similar intermolecular interactions may play a role in its physical and chemical behavior.

科学研究应用

新型化合物的合成

5-氯-3-乙基-苯并呋喃-2-腈用于合成新的化学结构。例如,3-(3-氰基丙氧基)[1]苯并呋喃-2-腈与叔丁醇钾的反应产生新型化合物,如 5-氨基-1,2-二氢[1]苯并呋喃[3,2-d]呋喃[2,3-b]吡啶和 5-氨基-2,3-二氢[1]苯并呋喃[3,2-b]恶二烯-4-腈 (Okuda 等人,2012)。

抗菌和抗真菌活性

5-氯-3-乙基-苯并呋喃-2-腈衍生物已被研究其抗菌和抗真菌特性。由该化学物质合成的化合物对各种细菌和真菌表现出显着的活性,在抗菌谱测试中优于一些已知的抗生素 (Loğoğlu 等人,2010)。

电催化活性

苯并呋喃衍生物(包括 5-氯-3-乙基-苯并呋喃-2-腈)的电催化活性已被探索用于去甲肾上腺素和血清素的氧化。这些研究证明了这些化合物在开发用于检测这些神经递质的灵敏传感器的潜力 (Mazloum‐Ardakani & Khoshroo,2014)。

β-淀粉样蛋白聚集抑制剂的合成

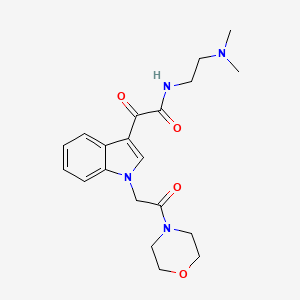

这种化学物质已被用于合成 β-淀粉样蛋白聚集抑制剂,这在阿尔茨海默病研究中非常重要。例如,5-氯-3-[4-(3-二乙氨基丙氧基)苯甲酰基]-2-(4-甲氧基苯基)苯并呋喃作为 β-淀粉样蛋白聚集抑制剂的合成突出了其在治疗应用中的潜力 (Choi 等人,2003)。

抗菌剂的开发

苯并呋喃-恶二唑杂化物,包括 5-氯-3-乙基-苯并呋喃-2-腈的衍生物,已被合成并评估其抗菌活性,为开发新的抗菌剂做出贡献 (Sanjeeva 等人,2021)。

在有机合成中的应用

该化合物用于各种有机合成过程中,证明了其作为复杂有机化合物合成中前体或中间体的多功能性 (Srivastava & Robins,1983)。

属性

IUPAC Name |

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHWMBFBKAWKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-ethyl-benzofuran-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)